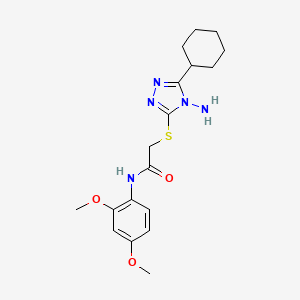
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Structural Overview
The compound features a triazole ring with a cyclohexyl group and a thioether linkage, which are critical for its biological interactions. The presence of a dimethoxyphenyl acetamide moiety further enhances its structural complexity and potential activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or inhibition of nucleic acid synthesis.
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| This compound | Triazole ring, thioether | Antimicrobial (in vitro studies ongoing) | |
| 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | Triazole ring with methyl substitution | Antimicrobial | |
| 4-Allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol | Triazole ring with allyl substitution | Antiviral |
Anticancer Activity
Triazoles have been extensively studied for their anticancer properties. The compound may exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.
A study evaluating the anticancer activity of similar triazole derivatives reported IC50 values indicating potent activity against human colon cancer cells (HCT116). The analogs showed IC50 values ranging from 4.36 μM to 18.76 μM compared to doxorubicin.
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | Ongoing evaluation | Various cancer lines | Apoptosis induction |
| Compound A (related analog) | 4.36 | HCT116 | Tyrosine kinase inhibition |
| Compound B (related analog) | 18.76 | HCT116 | Cell cycle arrest |
The biological activity of triazoles is often linked to their ability to interact with specific molecular targets. For instance:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450s involved in drug metabolism.
- Receptor Modulation : They may also modulate receptor activities that are critical in cancer progression.
Case Studies
Several studies have documented the synthesis and evaluation of triazole derivatives similar to the compound :
- Synthesis and Evaluation : A recent study synthesized various thiosemicarbazone derivatives and evaluated their biological activities against K562 leukemia cells. The results indicated significant cytotoxicity correlated with structural modifications.
- Molecular Docking Studies : Molecular docking studies conducted on synthesized triazole derivatives revealed potential binding modes with key proteins involved in cancer signaling pathways.
Propriétés
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-25-13-8-9-14(15(10-13)26-2)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJRPXXQMRWAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














